molecular formula C24H19FN2O5S2 B2917647 2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 686737-02-0

2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2917647
CAS No.: 686737-02-0
M. Wt: 498.54
InChI Key: MUHPWGGOZMDSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring:

  • A 4-(phenylsulfonyl) group on the oxazole, enhancing stability and influencing solubility via sulfonyl’s polar nature.
  • A thioether linkage (-S-) at position 5 of the oxazole, contributing to conformational flexibility and redox activity.
  • An N-(2-methoxyphenyl)acetamide moiety, providing hydrogen-bonding capabilities and modulating lipophilicity.

Its synthesis likely involves coupling 2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole-5-thiol with N-(2-methoxyphenyl)chloroacetamide under basic conditions.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S2/c1-31-20-10-6-5-9-19(20)26-21(28)15-33-24-23(34(29,30)18-7-3-2-4-8-18)27-22(32-24)16-11-13-17(25)14-12-16/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPWGGOZMDSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20FNO4SC_{23}H_{20}FNO_4S, with a molecular weight of approximately 423.48 g/mol. The structure features a fluorophenyl group , oxazole ring , and acetamide functional group , which contribute to its unique properties.

PropertyValue
Molecular FormulaC23H20FNO4SC_{23}H_{20}FNO_4S
Molecular Weight423.48 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and subsequent modifications to introduce the thioether and acetamide functionalities. Detailed synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions to improve yields.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the oxazole and sulfonamide groups suggests potential antimicrobial activity, as similar compounds have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Studies : In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, with an IC50 value determined at approximately 15 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Antimicrobial Testing : A series of assays against Staphylococcus aureus and Escherichia coli revealed that the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial activity, warranting further investigation into its mechanism.
  • Anti-inflammatory Mechanisms : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally analogous molecules from the literature:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Differences Implications Reference
Target Compound 2-(4-fluorophenyl), 4-(phenylsulfonyl)oxazole, N-(2-methoxyphenyl)acetamide Balanced lipophilicity (methoxy) and polarity (sulfonyl); fluorophenyl may enhance target binding. -
2-[[4-(4-Bromophenyl)sulfonyl]-2-(4-methylphenyl)-oxazol-5-yl]thio-N-(2-methoxyphenyl)acetamide Bromophenyl (vs. fluorophenyl); 4-methylphenyl (vs. unsubstituted phenyl) on oxazole Bromine’s bulkiness may reduce membrane permeability; methyl group increases hydrophobicity.
2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide (2d) Lacks oxazole and sulfonyl groups; simpler acetamide backbone Reduced steric hindrance but lower metabolic stability; limited solubility due to absence of sulfonyl.
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)acetamide (54) Triazole core (vs. oxazole); ethoxy and 2-fluorophenyl substituents Triazole’s hydrogen-bonding capacity may enhance target affinity; ethoxy group could improve bioavailability.
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Allyl-substituted triazole (vs. sulfonyl-oxazole) Allyl group introduces potential for covalent binding; triazole’s planar structure may alter binding kinetics.

Key Findings from Comparative Analysis:

Bioactivity Modulation :

  • The sulfonyl group in the target compound (vs. simple acetamides like 2d ) likely improves solubility and enzymatic inhibition via polar interactions.
  • Fluorophenyl vs. Bromophenyl : Fluorine’s smaller size and electronegativity may favor target binding over bromine’s steric bulk in , though bromine could enhance halogen bonding.

Metabolic Stability :

  • The oxazole-thioether linkage in the target compound may confer greater stability compared to triazole derivatives (e.g., compound 54 ), which are prone to metabolic oxidation.

Synthetic Complexity :

  • The target compound’s synthesis is more challenging than simpler analogs (e.g., 2d ) due to multiple functionalizations on the oxazole ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.